An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluoroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its structural features, a benzene (B151609) ring substituted with chlorine, fluorine, and an amino group, impart unique reactivity and properties that are leveraged in the development of complex organic molecules. Notably, it is a key building block in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-fluoroaniline, complete with experimental protocols and logical workflows to support researchers and drug development professionals in their endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-4-fluoroaniline is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClFN | [4] |
| Molecular Weight | 145.56 g/mol | [5] |
| Appearance | White to pale yellow or beige to brown crystalline solid/powder.[2][6] | [2][6] |
| Melting Point | 41 - 47 °C | [5] |
| Boiling Point | 227 - 228 °C (at 1013 hPa) | [7] |
| Density | 1.59 g/cm³ | [5] |
| Water Solubility | 10 g/L (at 20 °C) | [5][7] |
| pKa | 3.60 ± 0.10 (Predicted) | [7] |
| logP (Octanol-Water Partition Coefficient) | 2.1 | [8] |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to the characterization of any chemical compound. Below are detailed methodologies for key experiments related to 3-Chloro-4-fluoroaniline.
Determination of Melting Point
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method [9][10]
-
Sample Preparation: A small amount of finely powdered, dry 3-Chloro-4-fluoroaniline is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For pure 3-Chloro-4-fluoroaniline, this range is expected to be narrow.
Determination of Boiling Point
As 3-Chloro-4-fluoroaniline is a solid at room temperature, its boiling point is determined at atmospheric pressure.
Methodology: Distillation Method
-
Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: A sample of 3-Chloro-4-fluoroaniline is placed in the distillation flask. The apparatus is heated, and the temperature is monitored.
-
Observation: The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer during distillation.
Determination of Water Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11]
Methodology: Shake-Flask Method [11]
-
Preparation: An excess amount of 3-Chloro-4-fluoroaniline is added to a known volume of distilled or deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of 3-Chloro-4-fluoroaniline in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Methodology: Shake-Flask Method [12][13]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 3-Chloro-4-fluoroaniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
-
Quantification: The concentration of 3-Chloro-4-fluoroaniline in both the n-octanol and the aqueous phase is determined analytically (e.g., by HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[12]
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-Chloro-4-fluoroaniline and for quantifying its presence in various matrices.
Methodology: Reversed-Phase HPLC [14][15]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase column (e.g., C18) is typically employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Sample Preparation: A solution of 3-Chloro-4-fluoroaniline is prepared in a suitable solvent (e.g., the mobile phase) and filtered before injection.
-
Detection: The compound is detected by its UV absorbance at a specific wavelength.
-
Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve prepared with standards of known concentrations.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows involving 3-Chloro-4-fluoroaniline.
Caption: Synthetic pathway for fluoroquinolone antibiotics from 3-Chloro-4-fluoroaniline.
Caption: Experimental workflow for the HPLC analysis of 3-Chloro-4-fluoroaniline.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 3-Chloro-4-fluoroaniline, a compound of significant interest in the pharmaceutical and chemical industries. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its analysis and characterization. The logical workflow diagrams visually articulate its role in synthesis and the steps involved in its analytical determination. A thorough understanding of these fundamental properties is indispensable for the effective and safe utilization of 3-Chloro-4-fluoroaniline in research and development.
References
- 1. davjalandhar.com [davjalandhar.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 8. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
